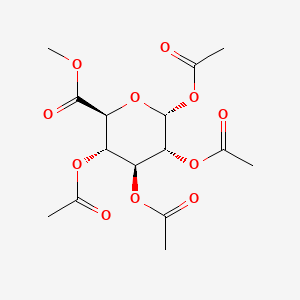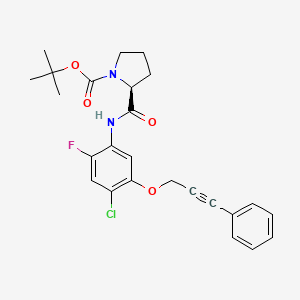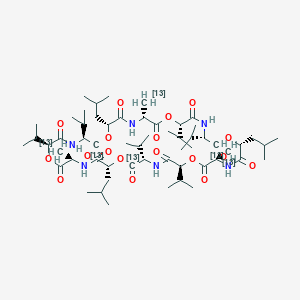![molecular formula C9H10N2O B8017404 (Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine](/img/structure/B8017404.png)
(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine” is a chemical entity with specific properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of “(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in a C-H alkylation reaction . This method is efficient and yields a high purity product.
Industrial Production Methods: In an industrial setting, the production of “this compound” can be scaled up using similar synthetic routes with modifications to accommodate larger quantities. The use of solid-phase, gas-phase, and liquid-phase methods are common in laboratories . These methods ensure the production of high-quality catalysts with well-defined structures, which are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: “(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and halogenated hydrocarbons. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products.
Aplicaciones Científicas De Investigación
“(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine” has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of the processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “this compound” is explored for its potential therapeutic applications, including its role in drug development and disease treatment. In industry, it is used in the production of high-quality materials and as a component in various industrial processes .
Mecanismo De Acción
The mechanism of action of “(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds: “(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887) .
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. This unique interaction contributes to its specific effects and applications, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-11-8-5-4-7-3-2-6-10-9(7)8/h2-3,6H,4-5H2,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWKWZMJPJWODU-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/CCC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
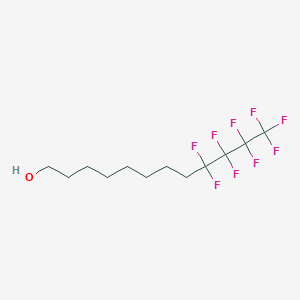
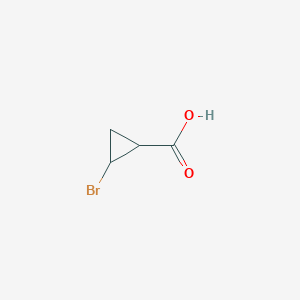
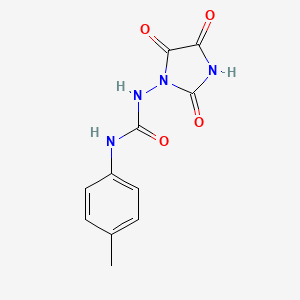
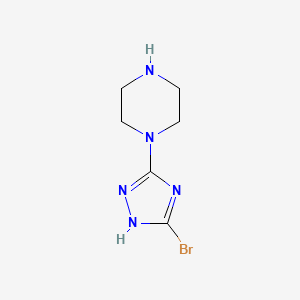
![N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B8017351.png)
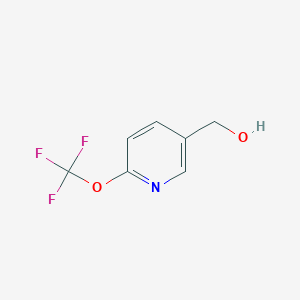
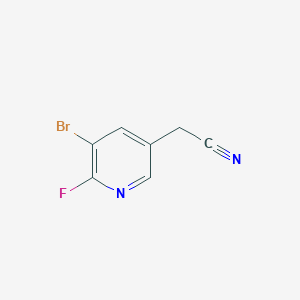
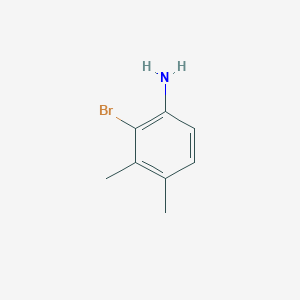
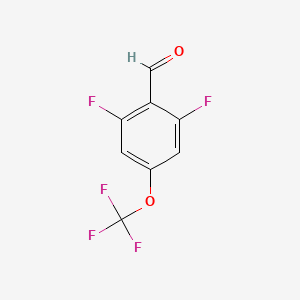
![Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B8017391.png)
